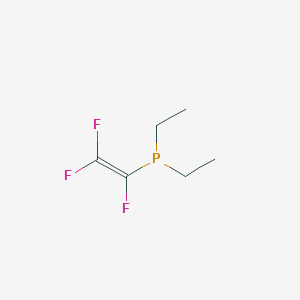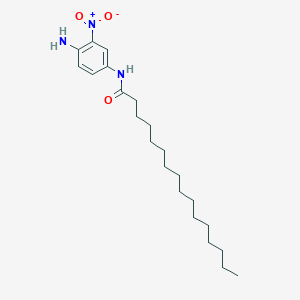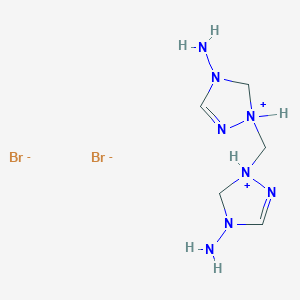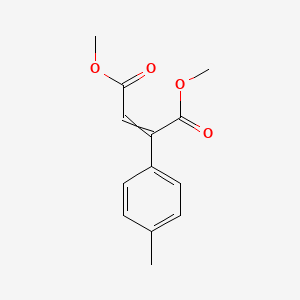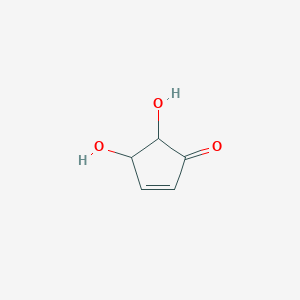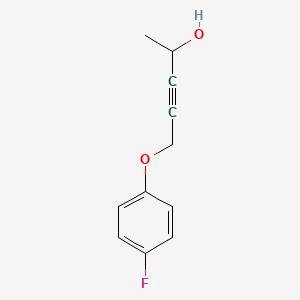![molecular formula C17H21F3 B14240780 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane CAS No. 389874-00-4](/img/structure/B14240780.png)
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane is a chemical compound known for its unique bicyclic structure. This compound features a bicyclo[2.2.2]octane core substituted with a propyl group and a trifluorophenyl group. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it an interesting subject for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group modifications to introduce the propyl and trifluorophenyl groups . The reaction conditions often involve the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The bicyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A core structure found in many natural products and synthetic analogs.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Bicyclo[1.1.1]pentane: Another bioisostere with a shorter C-C distance and different lipophilicity.
Uniqueness
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propriétés
Numéro CAS |
389874-00-4 |
|---|---|
Formule moléculaire |
C17H21F3 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
1-propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H21F3/c1-2-3-16-4-7-17(8-5-16,9-6-16)12-10-13(18)15(20)14(19)11-12/h10-11H,2-9H2,1H3 |
Clé InChI |
FLRIRFBAQXAZRH-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CCC(CC1)(CC2)C3=CC(=C(C(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
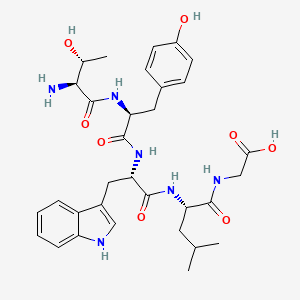
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)

